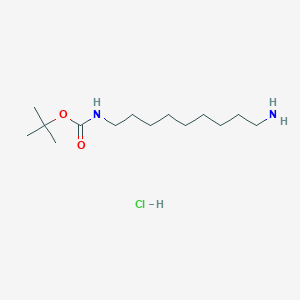

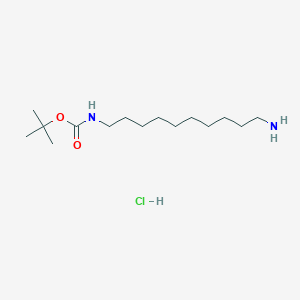

Boc-DADec*HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-DADec*HCl is a compound that is often used in pharmaceutical testing . The Boc (tert-butyloxycarbonyl) group is a protective group used in organic synthesis . It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Synthesis Analysis

The synthesis of this compound involves the use of Boc-protected amino acids . The Boc group is added to the amino acid to protect it during the synthesis process . The Boc group can be removed later using hydrochloric acid (HCl), a process known as Boc deprotection . This process is commonly used in pharmaceutical research and development .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray diffraction and mass spectrometry . These techniques allow for the analysis of the molecular structures of unknown compounds .Chemical Reactions Analysis

The main chemical reaction involving this compound is the Boc deprotection process . This involves the removal of the Boc group from the molecule using hydrochloric acid (HCl) . The reaction results in the formation of a free amine and a tert-butyl cation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include color, density, hardness, and melting and boiling points . Thermal analysis can also be used to study the physical and chemical properties of the compound .科学的研究の応用

Boc-DADec*HCl is widely used in research laboratories for the synthesis of peptides and other molecules. It is used in the synthesis of peptide hormones, such as insulin, somatostatin, and oxytocin. It is also used in the synthesis of peptide drugs, such as peptide antibiotics, antifungal agents, and anti-cancer agents. This compound is also used in the synthesis of peptide-based vaccines, such as the HPV vaccine. In addition, this compound is used in the synthesis of peptide-based biomaterials, such as scaffolds for tissue engineering and drug delivery systems.

作用機序

Target of Action

Boc-DADecHCl, also known as tert-butyloxycarbonyl-DADecHCl, is a compound used in the field of synthetic organic chemistry and peptide synthesis . The primary target of Boc-DADec*HCl is the amine group in a molecule . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during a chemical reaction .

Mode of Action

The mode of action of this compound involves the protection and deprotection of the amine group . The compound forms a bond with the amine, effectively shielding it from the surrounding chemical environment . This allows for selective reactions to occur without affecting the protected amine. When the protection is no longer needed, the Boc group can be removed through a process known as deprotection . This process involves the use of a catalyst, which lowers the required reaction temperature .

Biochemical Pathways

While specific biochemical pathways involving Boc-DADec. By protecting certain functional groups, Boc-DADecHCl allows for the selective modification of other parts of the molecule, enabling the step-by-step construction of intricate chemical structures .

Pharmacokinetics

As a chemical tool used primarily in laboratory settings, the compound is typically handled and disposed of according to standard chemical safety protocols .

Result of Action

The primary result of this compound’s action is the successful protection and deprotection of amine groups . This enables the synthesis of complex molecules without unwanted side reactions . The compound’s use as a protecting group has been demonstrated to yield high-quality results in a variety of chemical reactions .

実験室実験の利点と制限

One of the main advantages of using Boc-DADec*HCl for peptide synthesis is its versatility. It can be used to synthesize a wide variety of peptides and other molecules. It is also relatively easy to use and can be used in a variety of solvents. The main limitation of using this compound is that it is not suitable for the synthesis of large peptides. It is also not suitable for the synthesis of peptides that require a high degree of purity.

将来の方向性

The use of Boc-DADec*HCl in peptide synthesis has a wide range of potential applications. Future research may focus on improving the efficiency and specificity of peptide synthesis using this compound. Additionally, research may focus on the development of new methods for the synthesis of large peptides and peptides that require a high degree of purity. Finally, research may focus on the application of this compound in the synthesis of peptide-based biomaterials and vaccines.

合成法

Boc-DADec*HCl is synthesized from the reaction of N-Boc-DADec*HClecanoic acid with hydrogen chloride. This reaction takes place in an organic solvent, such as dichloromethane or acetonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride and form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

Safety and Hazards

Safety data sheets provide key material characteristics for each product and include how to safely handle, use and respond to an emergency for each product . For example, a safety data sheet for hydrochloric acid, which is used in the Boc deprotection process, provides information on its hazards and safety precautions .

特性

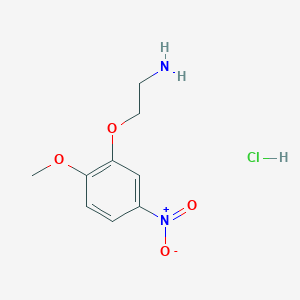

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOSSORDFZGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)